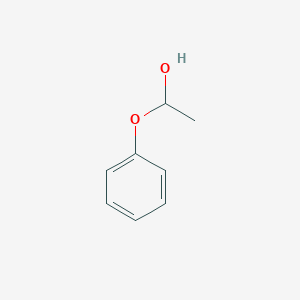

1-Phenoxyethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Phenoxyethanol is a useful research compound. Its molecular formula is C8H10O2 and its molecular weight is 138.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Cosmetic Industry

1-Phenoxyethanol is widely utilized in the cosmetic industry primarily as a preservative . It is effective against a broad spectrum of microorganisms, making it suitable for use in various cosmetic formulations such as lotions, creams, and makeup products. According to the European Scientific Committee on Consumer Safety (SCCS), it is deemed safe for use in cosmetics at concentrations up to 1% .

Case Study: Safety Assessment in Cosmetics

A case study assessed the safety of this compound used at a concentration of 1% in body lotions. The study concluded that systemic exposure does not lead to adverse health effects in consumers, supporting its continued use in cosmetic formulations .

Pharmaceutical Applications

In pharmaceuticals, this compound serves multiple roles:

- Preservative : It is used in ophthalmic solutions and injectable medications to prevent microbial growth.

- Solvent : It acts as a solvent for various active pharmaceutical ingredients.

The compound's safety profile has been evaluated extensively, with studies indicating no significant toxicity at prescribed levels. For instance, it has been used safely in vaccines as a preservative alongside formalin .

Industrial Uses

This compound finds applications beyond personal care products:

- Solvent for Dyes and Inks : Its solvent properties make it valuable in the formulation of inks and dyes.

- Plasticizers : It is involved in the synthesis of plasticizers that enhance the flexibility and durability of plastics.

Safety and Regulatory Insights

The safety of this compound has been rigorously reviewed by various health authorities. The SCCS and other regulatory bodies have established guidelines for its safe usage across different sectors. Research indicates that while it can cause mild irritation at higher concentrations, its use within recommended limits poses minimal risk to human health .

Toxicological Studies

Toxicological assessments have shown that this compound does not exhibit mutagenic or carcinogenic properties. Studies involving animal models revealed no significant adverse effects when administered at controlled doses .

Summary Table of Applications

| Application Area | Specific Use | Concentration/Notes |

|---|---|---|

| Cosmetics | Preservative in lotions and creams | Up to 1% |

| Pharmaceuticals | Preservative in ophthalmic solutions | Safe at specified concentrations |

| Solvent for active ingredients | Varies by formulation | |

| Industrial | Solvent for dyes and inks | Used as needed |

| Plasticizer in synthetic materials | Varies based on product specifications |

Análisis De Reacciones Químicas

Oxidation Reactions

Phenoxyethanol undergoes oxidation at the primary alcohol group, yielding sequential products:

-

Phenoxyacetaldehyde (C₈H₈O₂) via partial oxidation.

-

Phenoxyacetic acid (C₈H₈O₃) under stronger oxidative conditions.

Mechanistic Insights :

-

In metabolic pathways, phenoxyethanol is extensively oxidized to phenoxyacetic acid (PAA) in vivo, with an average AUC<sub>PAA</sub>/AUC<sub>PE</sub> ratio of 4.4–5.3 in rats .

-

Chemical oxidation (e.g., with KMnO₄ or CrO₃) follows similar pathways, though reaction yields depend on solvent systems and catalysts .

| Oxidizing Agent | Product | Yield/Conditions | Reference |

|---|---|---|---|

| Biological CYP450 | Phenoxyacetic acid | 75.4–76.0% bioavailability in rats | |

| KMnO₄ (acidic) | Phenoxyacetic acid | Not quantified (theoretical pathway) |

Condensation Reactions

The hydroxyl group participates in esterification and etherification:

-

Ester formation : Reacts with carboxylic acids (e.g., acetic anhydride) to produce phenoxyethyl esters.

-

Ether formation : Self-condensation forms 2-(2-phenoxyethoxy)ethanol , a common by-product in industrial synthesis .

Industrial Data :

-

During phenoxyethanol production via phenolate + 2-chloroethanol, condensation by-products require fractional distillation (95–120°C under vacuum) for removal .

-

Residual 2-(2-phenoxyethoxy)ethanol is limited to ≤0.01% w/w in pharmaceutical-grade products .

Hydrolysis Reactions

The ether bond is stable under mild conditions but hydrolyzes in concentrated acids:

-

Products : Phenol and ethylene glycol derivatives.

-

Conditions : Requires strong acids (e.g., H₂SO₄) at elevated temperatures .

| Acid Strength | Temperature | Hydrolysis Rate | Reference |

|---|---|---|---|

| Concentrated H₂SO₄ | 100°C | Complete | |

| Dilute HCl | 25°C | Negligible |

Aromatic Ring Substitutions

The phenol-derived ring undergoes electrophilic substitution, though reactivity is reduced compared to free phenol due to the ether group:

-

Nitration/Sulfonation : Occurs under standard aromatic substitution conditions .

-

Halogenation : Limited data, but bromination likely proceeds at the para position.

Biochemical Interactions

-

Enzyme Inhibition : Phenoxyethanol disrupts bacterial DNA/RNA synthesis by inhibiting malate dehydrogenase and potassium ion transport .

-

Antimicrobial Mechanism : Increases cell membrane permeability in E. coli and P. aeruginosa, leading to potassium efflux .

| Organism | Target Pathway | IC₅₀ (Phenoxyethanol) | Reference |

|---|---|---|---|

| E. coli | DNA/RNA synthesis | 0.5–1.0% v/v | |

| P. aeruginosa | Membrane permeability | 0.2–0.5% v/v |

Hazardous Reactions

-

Oxidizers : Exothermic reactions with strong oxidizers (e.g., HNO₃) may cause combustion .

-

Bases : Forms phenoxide salts, altering solubility and reactivity .

Stability Profile

Propiedades

Número CAS |

56101-99-6 |

|---|---|

Fórmula molecular |

C8H10O2 |

Peso molecular |

138.16 g/mol |

Nombre IUPAC |

1-phenoxyethanol |

InChI |

InChI=1S/C8H10O2/c1-7(9)10-8-5-3-2-4-6-8/h2-7,9H,1H3 |

Clave InChI |

XEFAJZOBODPHBG-UHFFFAOYSA-N |

SMILES canónico |

CC(O)OC1=CC=CC=C1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.